molecular formula C20H25NO B195594 Amitriptynol CAS No. 1159-03-1

Amitriptynol

Cat. No. B195594
CAS RN: 1159-03-1
M. Wt: 295.4 g/mol
InChI Key: ONSQUXZPOPTSQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Amitriptynol involves complex chemical reactions. A detailed analysis of its synthesis can be found in scientific literature .


Molecular Structure Analysis

Amitriptynol has a molecular formula of C20H25NO . It is a tertiary amine with strong binding affinities for alpha-adrenergic, histamine (H1), and muscarinic (M1) receptors . The three-ring central structure and a side chain are the basic structure of tricyclic antidepressants .


Chemical Reactions Analysis

The chemical reactions associated with Amitriptynol are complex and involve interactions with various neurotransmitters in the brain. More detailed information about these reactions can be found in scientific literature .


Physical And Chemical Properties Analysis

Amitriptynol has a molecular weight of 295.4 g/mol . More detailed information about its physical and chemical properties can be found in scientific databases .

Scientific Research Applications

Inhibition of Acid Sphingomyelinase

Amitriptyline, a tricyclic antidepressant, inhibits acid sphingomyelinase (ASM), an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide. This inhibition is significant in the treatment of diseases like cancer, cystic fibrosis, diabetes, Alzheimer's disease, and major depression, as well as in viral and bacterial infections. Ceramide plays a crucial role in these diseases, and blocking ASM with amitriptyline presents new therapeutic opportunities (Beckmann et al., 2014).

Analgesic Effect in Chronic Pain

Amitriptyline demonstrates efficacy in reducing myofascial tenderness in patients with chronic tension-type headaches. Its analgesic effect is attributed to the reduction of pain transmission from myofascial tissues, rather than a general reduction in pain sensitivity (Bendtsen & Jensen, 2000).

Blockade of Voltage-Gated Sodium Channels

Amitriptyline blocks voltage-gated sodium channels, particularly the tetrodotoxin-resistant Nav1.9 channels in nociceptive trigeminal neurons. This blockade contributes to its effectiveness in treating various pains, including migraines (Liang et al., 2013).

Potential as a Local Anesthetic Agent

While amitriptyline's potent effects on norepinephrine and serotonin reuptake and its blocking of sodium, potassium, and calcium channels have led to its recommendation as a local anesthetic, its significant toxic side effects at effective doses suggest caution in such use (Estebe & Myers, 2004).

Anti-Inflammatory Effects

Amitriptyline has demonstrated anti-inflammatory effects in animal models, including the reduction of interleukin (IL)-1β and tumor necrosis factor (TNF)-α levels, suggesting a role in managing inflammatory conditions (Sadeghi et al., 2011).

Antidepressant and Neuroprotective Properties

As a classic tricyclic antidepressant, amitriptyline's roles in depression treatment and potential neuroprotective properties are well-established. It inhibits histone deacetylases (HDACs) and induces apoptosis in myeloma cells, offering insights into its relevance in cancer treatment (Mao et al., 2011).

Effect on GABAergic Transmission

Amitriptyline reduces the frequency of GABAergic inhibitory postsynaptic currents, suggesting a presynaptic mechanism that does not diminish with age. This finding is significant in understanding its therapeutic and side effects, particularly in the elderly (Bang et al., 2021).

Safety And Hazards

Amitriptynol may cause some people to be agitated, irritable, or display other abnormal behaviors . It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . If you or your caregiver notice any of these adverse effects, tell your doctor right away . It is also classified as toxic if swallowed, suspected of damaging fertility or the unborn child, causes damage to organs, and very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11,22H,7,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSQUXZPOPTSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151214
Record name Amitriptynol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amitriptynol

CAS RN

1159-03-1
Record name 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amitriptynol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitriptynol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMITRIPTYNOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H6DX3NOO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-(Dimethylamino)propyl chloride (110 g) is dissolved in 600 ml of tetrahydrofuran. About 10% of this solution is added to the reaction flask containing 26.4 g of magnesium and 50 ml of tetrahydrofuran. The mixture is heated to reflux and reaction is initiated with ethylene dibromide. The remaining halide is added slowly (over about 30 minutes) to control the rate of reflux. The mixture is then heated under reflux for an additional 30 minutes. After cooling in an ice bath, 100 g of dibenzosuberone in 200 ml of tetrahydrofuran is added slowly (over about 30 minutes). The mixture is heated under reflux for 1.5 hours. After cooling in an ice bath, the mixture is decomposed by dropwise addition of saturated ammonium chloride solution (1 liter added in 2 hours). The mixture is stirred for an additional hour, the layers are separated and the aqueous layer is reextracted with ether. The combined organic layers are dried over magnesium sulfate, filtered and the solvent is removed in vacuo. The residue is dissolved in ether and extracted with 10% hydrochloric acid. The aqueous layer is basified with sodium hydroxide and extracted twice with ether. The ether extracts are dried, filtered, and the solvent is removed in vacuo leaving 103 g of a solid.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
1 L
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HG Anil Kumar, M Kumar, B Lakshmana… - Acta Crystallographica …, 2023 - scripts.iucr.org
The syntheses and crystal structures of four salts of amitriptynol (C20H25NO) with different carboxylic acids are described. The salts formed directly from solutions of amitriptyline (which …
Number of citations: 7 scripts.iucr.org
S Furlanetto, S Orlandini, B Pasquini, M Del Bubba… - Analytica Chimica …, 2013 - Elsevier
A solvent-modified micellar electrokinetic chromatography method was set up for the simultaneous determination of the tricyclic antidepressant amitriptyline (AMI) and its main impurities…
Number of citations: 53 www.sciencedirect.com
Z Aturki, A Rocco, S Rocchi, S Fanali - Journal of Pharmaceutical and …, 2014 - Elsevier
In the last decade, miniaturized separation techniques have become greatly popular in pharmaceutical analysis. Miniaturized separation methods are increasingly utilized in all …
Number of citations: 61 www.sciencedirect.com

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